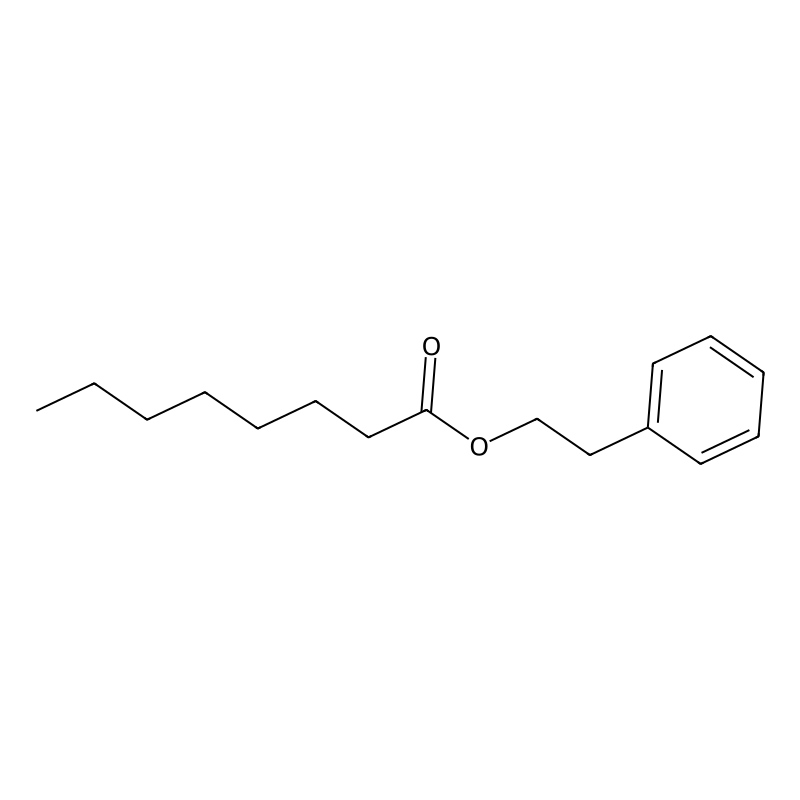

Phenethyl octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Flavor and Fragrance Industry:

Scientific Field: Flavor chemistry and fragrance science.

Summary: Phenethyl octanoate is commonly used as a flavor and fragrance agent. It contributes to the overall sensory experience in food products, cosmetics, and perfumes.

Application Methods: It can be added directly to formulations or used as a component in blends.

Results: The compound imparts a waxy odor and a fruity flavor.

Phenethyl octanoate, also known as 2-phenethyl octanoate, is an organic compound with the chemical formula C₁₆H₃₄O₂. It belongs to the class of fatty acid esters, specifically formed from the esterification of phenethyl alcohol and octanoic acid. This compound is characterized by its pleasant floral aroma, which makes it appealing for use in the fragrance and flavor industries. Phenethyl octanoate is slightly soluble in water but readily miscible with most organic solvents, making it versatile for various applications.

- Esterification: The primary method involves the reaction between phenethyl alcohol and octanoic acid in the presence of an acid catalyst. This reaction can be represented as:

- Transesterification: Another method involves transesterifying triglycerides (such as coconut oil) with phenethyl alcohol. This process can yield phenethyl octanoate along with other fatty acid esters.

- Biosynthesis: Enzymatic synthesis using lipases has also been explored, where lipases catalyze the reaction under mild conditions, often leading to higher yields and specificity.

Phenethyl octanoate exhibits various biological activities:

- Antimicrobial Properties: Studies have indicated that phenethyl octanoate possesses antimicrobial properties, making it useful in food preservation and cosmetics.

- Aroma Profile: As a flavoring agent, it contributes to the sensory qualities of food products, enhancing their appeal.

- Potential Health Benefits: Some research suggests that compounds related to phenethyl octanoate may have antioxidant properties.

The synthesis of phenethyl octanoate can be achieved through several methods:

- Chemical Synthesis:

- Direct Esterification: Combining phenethyl alcohol and octanoic acid under acidic conditions.

- Transesterification: Using triglycerides as starting materials in a reaction with phenethyl alcohol, often catalyzed by lipases or alkaline catalysts.

- Enzymatic Synthesis:

- Biotransformation:

- Employing microbial systems for the conversion of precursors into phenethyl octanoate through fermentation processes.

Phenethyl octanoate has a variety of applications:

- Flavoring Agent: Commonly used in food products to impart a floral aroma.

- Fragrance Industry: Incorporated into perfumes and personal care products due to its pleasant scent.

- Cosmetics: Used for its antimicrobial properties and as a preservative.

- Pharmaceuticals: Investigated for potential therapeutic benefits due to its biological activity.

Research on interaction studies involving phenethyl octanoate primarily focuses on its sensory interactions in food systems and potential synergistic effects with other flavor compounds. Additionally, studies have explored its antimicrobial interactions with various microorganisms, indicating its efficacy in inhibiting bacterial growth.

Phenethyl octanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenethyl acetate | C₁₄H₁₈O₂ | Known for its fruity aroma; commonly used in perfumes. |

| Phenethyl propionate | C₁₄H₂₀O₂ | Exhibits a sweet floral scent; used in flavoring. |

| Phenethyl butyrate | C₁₂H₁₈O₂ | Has a softer floral note; utilized in food products. |

| Phenethyl hexanoate | C₁₄H₂₂O₂ | Similar structure but shorter carbon chain; used in fragrances. |

| Phenethyl isobutyrate | C₁₂H₁₈O₂ | Features a more complex aroma profile; used in cosmetics. |

Uniqueness of Phenethyl Octanoate

Phenethyl octanoate is unique due to its specific combination of floral aroma and fatty acid structure, which allows it to function effectively as both a flavoring agent and a preservative. Its synthesis via enzymatic methods also highlights its potential for environmentally friendly production processes compared to traditional chemical synthesis methods.

Phenethyl octanoate is formally designated as 2-phenylethyl octanoate according to International Union of Pure and Applied Chemistry nomenclature standards [1] [2]. The compound represents an ester formed through the condensation reaction between octanoic acid and 2-phenylethanol, yielding a molecular formula of C₁₆H₂₄O₂ [1] [2] [3]. The systematic IUPAC naming convention precisely identifies the structural arrangement wherein the octanoate portion corresponds to the eight-carbon carboxylic acid derivative, while the 2-phenylethyl component describes the aromatic alcohol moiety containing a phenyl ring attached to a two-carbon ethyl chain [1] [4].

The structural formula reveals an ester linkage connecting the octanoyl group to the phenethyl alcohol component. The molecular architecture consists of a linear eight-carbon chain terminating in a carbonyl group that forms an ester bond with the hydroxyl-bearing carbon of the 2-phenylethanol unit [1] [2]. This configuration places the phenyl ring at a distance of two carbon atoms from the ester functional group, distinguishing it from direct phenyl esters of octanoic acid [5].

Chemical Registry Data (CAS: 5457-70-5)

The Chemical Abstracts Service has assigned the unique registry number 5457-70-5 to phenethyl octanoate, providing unambiguous identification within chemical databases and regulatory frameworks [1] [2] [6]. This CAS registration number serves as the primary identifier for tracking the compound across scientific literature, commercial applications, and regulatory documentation [7] [8]. The registry data confirms the molecular weight as 248.36 grams per mole and establishes the definitive molecular formula as C₁₆H₂₄O₂ [1] [2] [3].

Additional regulatory identifiers include the European Community number 226-718-6, which facilitates identification within European Union chemical regulations [2] [9]. The compound also carries specific designations within food and fragrance industries, including FEMA number 3222, indicating its status as a flavoring agent recognized by the Flavor and Extract Manufacturers Association [2] [8] [9]. The UNII (Unique Ingredient Identifier) 89J4RI53EZ provides additional pharmaceutical and regulatory tracking capabilities [2] [6].

| Property | Value |

|---|---|

| CAS Registry Number | 5457-70-5 [1] [2] |

| European Community Number | 226-718-6 [2] [9] |

| FEMA Number | 3222 [2] [8] [9] |

| UNII | 89J4RI53EZ [2] [6] |

| DSSTox Substance ID | DTXSID4063909 [2] |

| ChEBI ID | CHEBI:171699 [2] |

| NSC Number | 23950 [2] |

| Nikkaji Number | J155.072A [2] [6] |

| HMDB ID | HMDB0037719 [2] |

| Metabolomics Workbench ID | 47903 [2] [6] |

Synonyms and Alternative Designations

Phenethyl octanoate exhibits extensive nomenclature diversity across scientific and commercial contexts. The primary designation "phenethyl octanoate" represents the most commonly employed terminology in chemical literature and commercial applications [1] [2] [3]. The systematic IUPAC nomenclature "2-phenylethyl octanoate" provides precise structural identification, emphasizing the specific positioning of the phenyl group relative to the ester functionality [1] [2] [4].

Commercial and industrial applications frequently utilize alternative designations including "phenethyl caprylate" and "phenylethyl caprylate," where "caprylate" refers to the octanoic acid derivative using traditional fatty acid nomenclature [2] [3] [10]. The term "2-phenethyl octanoate" appears in various chemical databases as a structural variant designation [1] [2]. Extended systematic nomenclature includes "octanoic acid, phenethyl ester" and "octanoic acid, 2-phenylethyl ester," which emphasize the ester formation from the parent carboxylic acid [1] [2] [5].

Specialized chemical databases employ additional designations such as "beta-phenylethyl octanoate," highlighting the beta-position relationship between the phenyl ring and the ester group [2]. Trade and commercial designations include "phenylethyl n-octanoate" and "2-phenylethyl-n-octanoate," where the "n-" prefix specifies the normal (unbranched) octanoic acid chain structure [1] [2] [7]. The designation "benzylcarbinyl octanoate" provides an alternative structural description referencing the benzyl-adjacent carbon bearing the ester functionality [2].

| Synonym/Alternative Name | Source |

|---|---|

| Phenethyl octanoate | Primary nomenclature [1] [2] |

| 2-Phenylethyl octanoate | IUPAC nomenclature [1] [2] |

| 2-Phenethyl octanoate | Common variant [1] [2] |

| Octanoic acid, phenethyl ester | Systematic nomenclature [1] [2] |

| Octanoic acid, 2-phenylethyl ester | Systematic nomenclature [1] [2] |

| Phenylethyl octanoate | Trade designation [2] [3] |

| Phenethyl caprylate | Common name [2] [3] [10] |

| Phenylethyl caprylate | Trade designation [2] [3] |

| Phenylethyl n-octanoate | Extended nomenclature [1] [2] |

| 2-Phenylethyl-n-octanoate | Extended nomenclature [1] [2] [7] |

| Beta-phenylethyl octanoate | Structural descriptor [2] |

| Benzylcarbinyl octanoate | Benzyl derivative name [2] |

Molecular Structure and Representation

The molecular structure of phenethyl octanoate exhibits a distinctive architecture combining aliphatic and aromatic structural elements. The compound features a linear octanoic acid chain (eight carbons) connected through an ester linkage to a 2-phenylethyl alcohol unit [1] [2] [11]. The ester functional group (-COO-) serves as the central connecting element, with the carbonyl carbon originating from the octanoic acid and the oxygen atom derived from the 2-phenylethanol hydroxyl group [1] [5].

The SMILES (Simplified Molecular Input Line Entry System) representation CCCCCCCC(=O)OCCc1ccccc1 provides a linear notation describing the molecular connectivity [2] [3] [11] [9]. This notation begins with the eight-carbon aliphatic chain (CCCCCCCC), followed by the carbonyl group (=O), the ester oxygen (O), the two-carbon ethyl bridge (CC), and concludes with the aromatic phenyl ring (c1ccccc1) [11] [9]. The lowercase letters in the aromatic portion indicate the aromatic character of the benzene ring carbons [12].

The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 [1] [2] [4] [11] [9]. This representation includes connectivity information, hydrogen atom distribution, and structural layer details. The corresponding InChIKey ASETYIALRXDVDF-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full InChI string [1] [2] [4] [11] [9].

The molecular weight calculations consistently report 248.36 grams per mole across multiple authoritative sources [1] [2] [3] [6] [7]. More precise mass spectrometric values include an exact mass of 248.17763 grams per mole and a monoisotopic mass of 248.177630012 grams per mole [4] [10] [11]. These values reflect the isotopic composition using the most abundant isotopes of constituent elements.

| Representation Type | Value |

|---|---|

| SMILES | CCCCCCCC(=O)OCCc1ccccc1 [2] [11] [9] |

| InChI | InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 [1] [2] [11] [9] |

| InChIKey | ASETYIALRXDVDF-UHFFFAOYSA-N [1] [2] [11] [9] |

| Linear Formula | CH₃(CH₂)₆CO₂CH₂CH₂C₆H₅ [9] |

| Molecular Weight | 248.36 g/mol [1] [2] [3] |

| Exact Mass | 248.17763 g/mol [10] [11] |

| Monoisotopic Mass | 248.177630012 g/mol [4] |

The three-dimensional molecular architecture reveals conformational flexibility in the aliphatic octyl chain, while the phenyl ring maintains planarity. The ester linkage introduces a degree of structural rigidity through resonance stabilization between the carbonyl group and the ester oxygen atom [5]. This structural arrangement contributes to the compound's physical properties, including its boiling point of 295-296°C and density of 0.947 grams per milliliter at 25°C [3] [8] [9] [13].

Molecular Weight and Formula

Phenethyl octanoate possesses the molecular formula C₁₆H₂₄O₂ and exhibits a molecular weight of 248.36 grams per mole [1] [2] [3] [4]. The compound consists of sixteen carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms, forming an ester linkage between the phenethyl group and octanoic acid. The precise molecular weight determination through mass spectrometry analysis confirms the monoisotopic mass as 248.1776 daltons [5] [6]. The exact mass calculated from high-resolution mass spectrometry data yields 248.17763 daltons [7]. These measurements demonstrate excellent agreement across multiple analytical platforms and confirm the molecular composition of this aromatic ester compound.

Boiling and Melting Points

The boiling point of phenethyl octanoate ranges from 295 to 296 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [1] [2] [3] [8] [9] [10]. This elevated boiling point reflects the substantial molecular weight and intermolecular forces present in the compound. Multiple independent sources consistently report this narrow temperature range, indicating reliable thermodynamic data for the compound.

Regarding the melting point, comprehensive literature searches reveal limited availability of specific melting point data for phenethyl octanoate. The compound exists as a liquid at room temperature [3] [10] [11], suggesting a melting point below ambient conditions. Related octanoate esters, such as pentyl octanoate, exhibit melting points of -34.8 degrees Celsius [12], providing a reference point for similar molecular structures, though direct extrapolation requires caution due to structural differences.

Density and Specific Gravity

Phenethyl octanoate demonstrates a density of 0.947 grams per milliliter at 25 degrees Celsius [1] [9] [11], indicating a compound slightly less dense than water. At 20 degrees Celsius, the density increases to 0.96 grams per milliliter [3], reflecting the typical temperature dependence of liquid density. The specific gravity values reported in technical specifications range from 0.973 to 0.977 at 20 degrees Celsius [2] [10], providing precise measurements for industrial applications.

These density measurements prove consistent across multiple commercial sources and technical databases, confirming the reliability of the reported values. The relatively low density compared to water aligns with the predominantly organic nature of the compound and its lipophilic characteristics.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance spectroscopy confirms the structural identity of phenethyl octanoate through characteristic chemical shifts corresponding to both aromatic and aliphatic regions [3]. The proton Nuclear Magnetic Resonance spectrum exhibits signals consistent with the phenethyl group, displaying aromatic protons in the expected downfield region, while the octanoate chain produces characteristic aliphatic multipiples. Commercial specifications consistently require Nuclear Magnetic Resonance confirmation of structure [3] [8] as part of quality control protocols.

While detailed Nuclear Magnetic Resonance assignments for phenethyl octanoate specifically remain limited in the available literature, comparison with related phenethyl esters, such as phenethyl acetate, provides valuable structural insights. Phenethyl acetate exhibits characteristic Nuclear Magnetic Resonance patterns with aromatic signals around 7.2-7.3 parts per million and aliphatic ester signals around 4.4 parts per million [13], suggesting similar patterns for phenethyl octanoate with additional aliphatic chain signals.

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry analysis reveals a distinctive fragmentation pattern for phenethyl octanoate [4]. The base peak appears at mass-to-charge ratio 104 with 99.99 percent relative intensity, representing a characteristic fragment ion. Additional significant fragments include mass-to-charge ratio 105 at 24.70 percent, mass-to-charge ratio 57 at 16.60 percent, mass-to-charge ratio 41 at 9.40 percent, and mass-to-charge ratio 43 at 8 percent relative intensity [4].

Liquid Chromatography-tandem Mass Spectrometry analysis conducted under positive ionization mode with 40 electron volts collision energy confirms the molecular ion peak at mass-to-charge ratio 248.1776 [5] [6]. This technique provides enhanced sensitivity and specificity for compound identification, particularly valuable for trace analysis applications.

The monoisotopic mass determination through high-resolution mass spectrometry yields 248.1776 daltons [5] [6], while the exact mass calculation provides 248.17763 daltons [7]. These precise mass measurements enable unambiguous molecular formula confirmation and distinguish phenethyl octanoate from potential isomers or closely related compounds.

Infrared Spectroscopy Analysis

Infrared spectroscopy analysis of phenethyl octanoate reveals characteristic absorption bands corresponding to the functional groups present in the molecule [7]. The carbonyl stretch typical of ester compounds appears as a prominent feature in the spectrum, confirming the ester linkage between the phenethyl group and octanoic acid moiety.

Fourier Transform Infrared spectroscopy provides detailed vibrational information about the molecular structure [7]. The technique enables identification of specific functional group vibrations, including carbon-hydrogen stretches from both aromatic and aliphatic regions, carbon-oxygen stretches from the ester linkage, and aromatic carbon-carbon stretches from the phenyl ring.

The infrared spectrum serves as a valuable fingerprint for compound identification and purity assessment. Commercial analytical certificates routinely include infrared spectroscopic confirmation as part of comprehensive analytical characterization protocols [7].

Solubility Parameters

Partition Coefficient (Log P)

The octanol-water partition coefficient expressed as Log P equals 5.49 [2] [10] for phenethyl octanoate. This high positive value indicates strong lipophilic character and preferential partitioning into organic phases rather than aqueous environments. The partition coefficient represents the ratio of compound concentration in octanol to concentration in water at equilibrium, providing a quantitative measure of hydrophobicity.

This elevated Log P value suggests excellent solubility in lipid-rich environments and biological membranes, while indicating poor water solubility. The partition coefficient proves particularly relevant for predicting bioavailability, membrane permeation, and environmental fate of the compound [14].

Solubility in Various Solvents

Phenethyl octanoate demonstrates complete insolubility in water [2] [10] [11] [15], consistent with its high Log P value and predominantly hydrocarbon structure. The compound exhibits excellent solubility in ethanol [11] [15], making alcoholic solutions suitable for various applications including flavor and fragrance formulations.

The compound shows complete solubility in oils and lipid-based solvents [2] [10], reflecting its lipophilic nature. This characteristic proves advantageous for incorporation into oil-based products and cosmetic formulations. Solubility in organic solvents such as diethyl ether, chloroform, and other non-polar media remains excellent, providing flexibility for analytical procedures and industrial processing [15].

The general solubility character of phenethyl octanoate classifies it as a lipophilic compound with high oil-water partition coefficient [2] [10] [15]. This profile makes it particularly suitable for applications requiring oil-soluble aromatic compounds while limiting its utility in aqueous formulations without appropriate solubilization strategies.

Stability and Reactivity

Thermal Stability

Phenethyl octanoate exhibits thermal stability at ambient temperatures but undergoes decomposition at elevated temperatures [1] [16]. The compound maintains structural integrity under normal storage and handling conditions, making it suitable for commercial applications. The flash point exceeds 230 degrees Fahrenheit (greater than 110 degrees Celsius) [2] [10], indicating relatively good thermal stability and reduced fire hazard compared to more volatile compounds.

Research on related octanoate esters suggests thermal decomposition patterns involving ester bond cleavage at elevated temperatures. While specific thermal degradation studies for phenethyl octanoate remain limited, the high flash point indicates adequate thermal stability for most industrial processing conditions [16].

Chemical Stability

The compound demonstrates chemical stability under proper storage conditions [17] [18], maintaining its molecular integrity when protected from extreme pH conditions and oxidizing environments. Storage at room temperature proves adequate, though cool and dark conditions below 15 degrees Celsius represent optimal preservation parameters [3] [8].

Phenethyl octanoate exhibits non-reactive behavior under normal conditions [17] [18], showing compatibility with typical handling and processing equipment. The ester functional group remains stable in neutral environments but may undergo hydrolysis under extreme acidic or basic conditions.

Reactivity with Common Reagents

As an ester compound, phenethyl octanoate demonstrates susceptibility to acid and base hydrolysis typical of ester functional groups . Under acidic conditions, the compound may undergo slow hydrolysis to yield phenethyl alcohol and octanoic acid. Basic hydrolysis (saponification) proceeds more rapidly, producing phenethyl alcohol and sodium octanoate.

The compound shows stability toward oxidizing agents under mild conditions but may undergo degradation under harsh oxidative environments. Reducing agents such as lithium aluminum hydride can reduce the ester to corresponding alcohols, though this reaction requires anhydrous conditions and elevated temperatures .

Physical Description

XLogP3

Density

0.973-0.977 (20°)

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index